molecular formula C15H19BrClNO2 B1408215 Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate CAS No. 1704074-34-9

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate

Cat. No.: B1408215
CAS No.: 1704074-34-9
M. Wt: 360.67 g/mol
InChI Key: XXIOQCNAGXWTCI-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate is a chemical compound with the molecular formula C14H18BrClNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate typically involves the reaction of 4-bromo-2-chlorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired carbamate product. The general reaction scheme is as follows:

4-bromo-2-chlorobenzylamine+tert-butyl chloroformatetert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate\text{4-bromo-2-chlorobenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-bromo-2-chlorobenzylamine+tert-butyl chloroformate→tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzyl ring.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate: Unique due to the presence of both bromine and chlorine substituents on the benzyl ring.

    This compound: Similar in structure but may have different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-chlorophenyl)methyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(12-6-7-12)9-10-4-5-11(16)8-13(10)17/h4-5,8,12H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIOQCNAGXWTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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